REACTION_CXSMILES
|
CN(C)S(C1C=[C:10]2[C:11]([O:13][C:14](=[O:16])[NH:15][C:9]2=[CH:8]C=1)=O)(=O)=O.COC([N:23]1CCN[CH2:25][CH2:24]1)=O.C(=O)=O>O1CCOCC1>[CH2:11]([O:13][C:14]([N:15]1[CH2:9][CH2:8][NH:23][CH2:24][CH2:25]1)=[O:16])[CH3:10]
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Name
|
5-(dimethylsulphamoyl)-isatoic acid anhydride
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has reached 40°C
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated further
|
Type
|
CUSTOM
|
Details
|
in at about 70°C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further hour
|
Type
|
TEMPERATURE
|
Details
|
to cool somewhat
|
Type
|
FILTRATION
|
Details
|
insoluble matter is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The colourless crystals which are precipitated
|
Type
|
FILTRATION
|
Details
|
are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallised from 350 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |